molecular formula C10H12BrN B13333412 4-Bromo-1,1-dimethylisoindoline

4-Bromo-1,1-dimethylisoindoline

Cat. No.: B13333412
M. Wt: 226.11 g/mol
InChI Key: XUPPWEHXBVKPJF-UHFFFAOYSA-N
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Description

4-Bromo-1,1-dimethylisoindoline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The presence of a bromine atom and two methyl groups on the isoindoline ring imparts unique chemical characteristics to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1-dimethylisoindoline typically involves the bromination of 1,1-dimethylisoindoline. One common method is the radical bromination reaction, where 1,1-dimethylisoindoline is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromination process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-dimethylisoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding isoindoline oxides.

    Reduction Reactions: Reduction of the bromine atom can yield 1,1-dimethylisoindoline.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 4-azido-1,1-dimethylisoindoline or 4-thio-1,1-dimethylisoindoline.

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of 1,1-dimethylisoindoline.

Scientific Research Applications

4-Bromo-1,1-dimethylisoindoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-dimethylisoindoline involves its interaction with specific molecular targets. The bromine atom and the isoindoline ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylisoindoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    4-Chloro-1,1-dimethylisoindoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-Fluoro-1,1-dimethylisoindoline: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

Uniqueness

4-Bromo-1,1-dimethylisoindoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and other chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

7-bromo-3,3-dimethyl-1,2-dihydroisoindole

InChI

InChI=1S/C10H12BrN/c1-10(2)8-4-3-5-9(11)7(8)6-12-10/h3-5,12H,6H2,1-2H3

InChI Key

XUPPWEHXBVKPJF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1)C(=CC=C2)Br)C

Origin of Product

United States

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